Ketone vs. Carboxamide Linker: Tubulin-Destabilising Activity Differential
The 2-(4-methylbenzoyl) group constitutes a ketone linker connecting the thieno[2,3-b]pyridine core to the aromatic ring. In the seminal 2017 structure-activity study by Eurtivong et al., compounds with a ketone linker (Series VII, 35 analogs) were uniformly less potent than their carboxamide-linked counterparts (Series VI, compounds 1–5) in both sea urchin embryo phenotypic assays and human cancer cell line panels. The carboxamide series achieved GI50 values of 50–250 nM against MDA-MB-435 and MDA-MB-468 cells, whereas the ketone series, which mechanistically includes the target compound, exhibited substantially weaker activity [1]. This differential is attributed to enhanced lipophilic contact at the α/β-tubulin interface achievable only with the amide linker geometry. For procurement, this positions the ketone-bearing compound not as a direct microtubule-targeting agent but as a scaffold for alternative target engagement (e.g., GPCR modulation) or as a synthetic intermediate.
| Evidence Dimension | Cancer cell growth inhibition (GI50) |
|---|---|
| Target Compound Data | Not directly reported; classified as 'less active' ketone series (Series VII) [1] |
| Comparator Or Baseline | Carboxamide-linked analogs (Series VI, compounds 1–5): GI50 50–250 nM (MDA-MB-435 and MDA-MB-468) [1] |
| Quantified Difference | Carboxamide series active in low-nanomolar range; ketone series substantially less active (no nanomolar GI50 reported for any ketone analog) [1] |
| Conditions | NCI60 human tumour cell line panel; MDA-MB-435 melanoma and MDA-MB-468 breast cancer cells |
Why This Matters
Users seeking potent tubulin/colchicine-site binders should prioritise carboxamide-linked AThPs; the ketone-bearing target compound is pharmacologically distinct and suited for different biological applications or synthetic elaboration.
- [1] Eurtivong, C., et al. (2017). 3-Amino-thieno[2,3-b]pyridines as microtubule-destabilising agents: Molecular modelling and biological evaluation in the sea urchin embryo and human cancer cells. Bioorganic & Medicinal Chemistry, 25(2), 658-668. View Source
